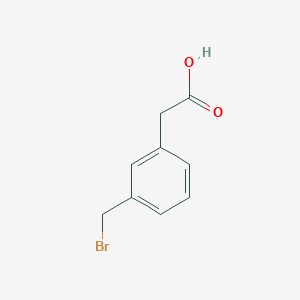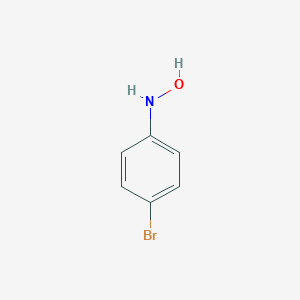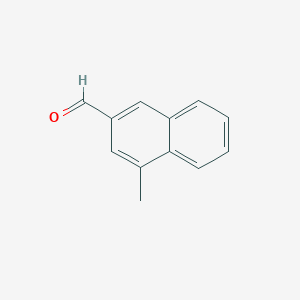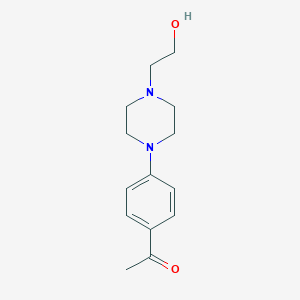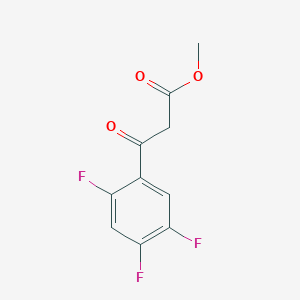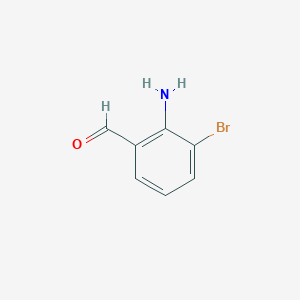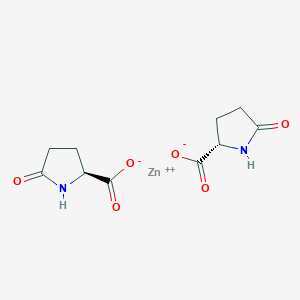
zinc;(2S)-5-oxopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc pidolate: is an organometallic compound where a zinc ion is bonded to a pidolate ion. It is widely used as a nutritional supplement due to the essential role of zinc in human health. Zinc is a crucial oligo-element that supports various physiological functions, including immune response, cognitive function, and skin health .
准备方法
Synthetic Routes and Reaction Conditions: Zinc pidolate is synthesized by reacting zinc salts with pidolic acid. The reaction typically involves mixing an aqueous solution of zinc sulfate or zinc chloride with pidolic acid under controlled pH conditions. The resulting zinc pidolate precipitates out and can be purified through filtration and drying .
Industrial Production Methods: Industrial production of zinc pidolate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to quality control tests to meet pharmaceutical and nutraceutical standards .
化学反应分析
Types of Reactions: Zinc pidolate primarily undergoes complexation reactions due to the presence of the zinc ion. It can form complexes with various ligands, enhancing its bioavailability and stability .
Common Reagents and Conditions:
Oxidation and Reduction: Zinc pidolate is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: The zinc ion in zinc pidolate can be substituted by other metal ions in the presence of stronger chelating agents.
Major Products Formed: The primary product of zinc pidolate reactions is the complex formed with the ligand. For example, when reacted with ethylenediaminetetraacetic acid (EDTA), a zinc-EDTA complex is formed .
科学研究应用
Chemistry: Zinc pidolate is used in coordination chemistry to study the behavior of zinc complexes. Its stability and solubility make it an ideal candidate for various chemical analyses .
Biology and Medicine: In biology and medicine, zinc pidolate is used to treat zinc deficiencies. It is known to improve skin quality, strengthen nails and hair, and enhance vision. Additionally, it supports immune function and cognitive health .
Industry: In the industrial sector, zinc pidolate is used in the formulation of dietary supplements and fortified foods. Its high bioavailability makes it an effective ingredient in nutraceutical products .
作用机制
The effectiveness of zinc pidolate results from the complementarity between zinc and pyrrolidone carboxylic acid. Pyrrolidone carboxylic acid acts as a precursor to amino acids such as proline and arginine, facilitating the cellular penetration and transport of zinc. This mechanism ensures that zinc is rapidly delivered to target organs, enhancing its physiological effects .
相似化合物的比较
- Zinc gluconate
- Zinc sulfate
- Zinc acetate
Comparison: Zinc pidolate is unique due to its high bioavailability and stability. Unlike zinc sulfate and zinc acetate, which can cause gastrointestinal discomfort, zinc pidolate is well-tolerated and efficiently absorbed. Zinc gluconate, while also bioavailable, does not offer the same level of stability as zinc pidolate .
Conclusion
Zinc pidolate is a valuable compound with diverse applications in health and industry. Its unique properties, including high bioavailability and stability, make it an effective supplement for addressing zinc deficiencies and supporting overall health.
属性
CAS 编号 |
15454-75-8 |
|---|---|
分子式 |
C10H10N2O6Zn-2 |
分子量 |
319.6 g/mol |
IUPAC 名称 |
zinc;5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+2/p-4 |
InChI 键 |
HJOYMKOTWCNAME-UHFFFAOYSA-J |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Zn+2] |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Zn+2] |
规范 SMILES |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Zn+2] |
Key on ui other cas no. |
15454-75-8 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


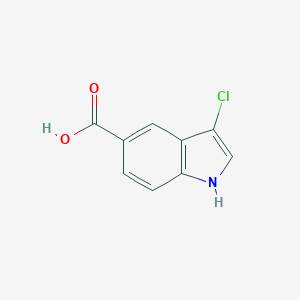
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
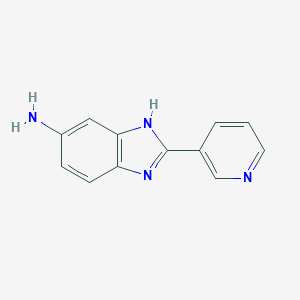
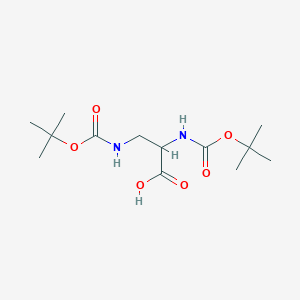
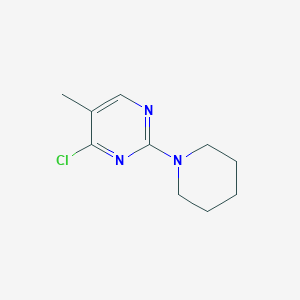
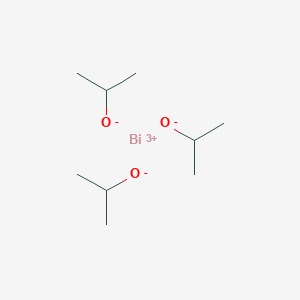
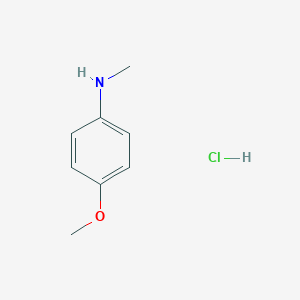
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
